BenchChemオンラインストアへようこそ!

Autogramin-2

Autophagy Starvation-induced autophagy GRAMD1A inhibition

Autogramin-2 is the only commercially available tool compound that selectively inhibits autophagy initiation at the cholesterol transfer step via GRAMD1A StART domain binding, without cross-reacting with GRAMD1B/C. This unique mechanism ensures cleaner target engagement than pan-autophagy or lysosomal inhibitors like chloroquine. Ideal for rapamycin-induced mTORC1-dependent autophagy models where it shows 3.1-fold higher potency (IC50=0.14 µM) vs Autogramin-1. High purity (>98%) and validated stability guarantee reproducible, artifact-free results in high-content imaging and time-course assays.

Molecular Formula C21H27N3O4S
Molecular Weight 417.5 g/mol
CAS No. 2375541-45-8
Cat. No. B6592706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutogramin-2
CAS2375541-45-8
Molecular FormulaC21H27N3O4S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C
InChIInChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25)
InChIKeyPNSFNXURLSDVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Autogramin-2 (CAS 2375541-45-8) as a Selective GRAMD1A Autophagy Inhibitor for Research and Procurement


Autogramin-2 (CAS 2375541-45-8) is a small-molecule autophagy inhibitor that selectively targets the cholesterol transfer protein GRAM domain-containing protein 1A (GRAMD1A/Aster-A), directly competing with cholesterol binding to the GRAMD1A StART domain [1]. It belongs to the autogramin class of compounds discovered through a forward chemical genetic screen [2]. Unlike many autophagy inhibitors that act downstream (e.g., chloroquine) or through broad kinase inhibition (e.g., mTOR inhibitors), Autogramin-2 inhibits autophagosome biogenesis at the initiation stage by blocking GRAMD1A-mediated cholesterol transfer, a mechanism distinct from PI3K inhibitors or lysosomal acidification blockers .

Why Autogramin-2 Cannot Be Simply Substituted by Generic Autophagy Inhibitors or Autogramin-1 in Autophagosome Biogenesis Studies


Autogramin-2 and its closest analog Autogramin-1 share the same molecular target (GRAMD1A) but exhibit distinct potency profiles under different autophagy induction conditions [1]. Moreover, Autogramin-2 does not bind to GRAMD1B (Aster-B) or GRAMD1C (Aster-C) , conferring target selectivity within the GRAMD1 family that is not achievable with pan-autophagy inhibitors like chloroquine or bafilomycin A1. Generic autophagy inhibitors often disrupt multiple stages of autophagy or cause off-target lysosomal effects, whereas Autogramin-2 specifically blocks the initiation step of autophagosome biogenesis [2]. These mechanistic and potency differentiations preclude simple substitution without altering experimental outcomes.

Autogramin-2 (CAS 2375541-45-8) Quantitative Differentiation Evidence for Scientific Procurement


Differential Potency in Starvation-Induced Autophagy: Autogramin-2 vs. Autogramin-1

In an amino acid starvation-induced autophagy assay, Autogramin-2 exhibited an IC50 of 0.27 μM, whereas the close analog Autogramin-1 showed a lower IC50 of 0.17 μM [1]. This 1.6-fold difference in potency indicates that Autogramin-1 is more potent under starvation conditions, making Autogramin-2 a suitable alternative when partial inhibition or a different dose-response window is desired.

Autophagy Starvation-induced autophagy GRAMD1A inhibition

Inverse Potency Profile in mTORC1 Inhibition-Induced Autophagy: Autogramin-2 Superiority

When autophagy is induced by mTORC1 inhibition (via rapamycin), Autogramin-2 demonstrates an IC50 of 0.14 μM, which is 3.1-fold more potent than Autogramin-1 (IC50 = 0.44 μM) [1]. This inverse potency profile compared to starvation-induced conditions highlights Autogramin-2 as the preferred tool compound for studies involving mTORC1-mediated autophagy regulation.

mTORC1 Rapamycin-induced autophagy Autophagosome initiation

Selectivity Within the GRAMD1 Family: No Binding to GRAMD1B or GRAMD1C

Autogramin-2 specifically binds to the StART domain of GRAMD1A and inhibits its cholesterol-transfer activity, but does not compete with 22-NBD-cholesterol binding to GRAMD1B (Aster-B) or GRAMD1C (Aster-C) . This selectivity contrasts with the broader activity of some other autophagy inhibitors and even within the autogramin class, where Autogramin-1 has not been explicitly shown to possess this degree of paralog selectivity.

GRAMD1A selectivity Cholesterol transfer protein Target engagement

High Purity and Consistent Quality Control for Reproducible Research

Commercially available Autogramin-2 is consistently supplied with >98% purity as verified by HPLC and NMR . Some vendors additionally report 99.20% purity . This high purity level exceeds the typical 95% purity often specified for Autogramin-1 [1] and is comparable to the best-in-class research-grade autophagy inhibitors. Higher purity reduces the risk of confounding biological effects from impurities, which is particularly critical for autophagy studies where minor contaminants could modulate cellular stress responses.

Compound purity Quality control Research reproducibility

Optimized Solubility and Stability for In Vitro Assay Compatibility

Autogramin-2 is highly soluble in DMSO (up to at least 25 mg/mL) and ethanol (up to 25 mg/mL) . This solubility profile is comparable to or exceeds that of many autophagy inhibitors (e.g., chloroquine requires aqueous buffers for optimal solubility). Stock solutions in DMSO or ethanol are stable at -20°C for up to 1 month . The solid compound is stable for at least 1 year when stored at -20°C . These properties facilitate easy preparation of concentrated stock solutions and long-term storage without degradation, minimizing variability in repeated experiments.

Solubility DMSO Ethanol Stability

Unique Mechanism of Action: Direct Competition with Cholesterol Binding to GRAMD1A

Autogramin-2 inhibits autophagy by directly competing with cholesterol for binding to the StART domain of GRAMD1A [1]. This mechanism is distinct from other autophagy inhibitors: chloroquine inhibits lysosomal acidification, bafilomycin A1 inhibits V-ATPase, SAR405 inhibits PIK3C3/VPS34, and rapamycin inhibits mTORC1. By targeting cholesterol transfer at the autophagosome initiation site, Autogramin-2 provides a unique chemical probe to dissect the role of cholesterol in early autophagosome biogenesis, an aspect not addressable by other classes of autophagy inhibitors.

Cholesterol transfer StART domain Autophagosome biogenesis

Autogramin-2 (CAS 2375541-45-8) Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation


Dissecting mTORC1-Dependent Autophagy in Rapamycin-Treated Cell Models

Given its 3.1-fold higher potency in rapamycin-induced autophagy compared to Autogramin-1 , Autogramin-2 is the preferred tool for experiments where mTORC1 is inhibited pharmacologically (e.g., with rapamycin) or genetically. Its lower IC50 (0.14 μM) allows effective inhibition at concentrations that minimize off-target effects, improving the signal-to-noise ratio in autophagy flux assays and enabling clearer interpretation of mTORC1- autophagy axis.

Investigating Cholesterol's Role in Autophagosome Initiation Without Lysosomal Interference

Autogramin-2's unique mechanism—direct competition with cholesterol at the GRAMD1A StART domain —makes it ideal for studies focused on lipid involvement in early autophagosome formation. Unlike chloroquine or bafilomycin A1, which block later stages of autophagy, Autogramin-2 specifically targets the initiation step, allowing researchers to uncouple cholesterol-dependent steps from lysosomal degradation. This is critical for understanding how cholesterol distribution influences autophagy initiation in metabolic and neurodegenerative disease models.

Paralog-Specific Studies of GRAMD1 Family Function in Cholesterol Trafficking

Because Autogramin-2 does not bind to GRAMD1B or GRAMD1C , it serves as a selective chemical probe for GRAMD1A function. This is particularly valuable in cells where multiple GRAMD1 paralogs are expressed, as it avoids confounding effects from inhibiting other family members. Researchers studying the specific contributions of GRAMD1A to cholesterol transport and autophagosome biogenesis can use Autogramin-2 to achieve clean target engagement without off-family activity.

High-Content Imaging and Long-Term Autophagy Assays Requiring Reproducible Compound Activity

The >98% purity and validated stability of Autogramin-2 ensure consistent performance across multiple experimental runs and extended time-course studies. This is essential for high-content phenotypic screens, live-cell imaging of autophagosome formation, and any assay where compound degradation or impurity-driven variability could skew results. Procurement of high-purity Autogramin-2 minimizes the need for batch-to-batch revalidation and reduces experimental noise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Autogramin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.